BenchChemオンラインストアへようこそ!

A2A receptor antagonist 1

Radioligand Binding GPCR Pharmacology Adenosine Receptor

Unique dual A2A/A1 antagonist (Ki A2A=4 nM; A1=17-264 nM) validated in 6-OHDA rat and MPTP primate Parkinson's models. Unlike ultra-selective A2A agents, its moderate A1 affinity allows dissection of dual receptor contributions to neuroprotection, motor function, and T-cell effector response in immuno-oncology. Oral bioavailability and defined SAR provide a reliable middle-ground comparator for adenosine pharmacology studies. Generic substitution risks experimental reproducibility.

Molecular Formula C16H12FN5O
Molecular Weight 309.30 g/mol
Cat. No. B1664730
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameA2A receptor antagonist 1
SynonymsA2A-IN-1;  A2A inhibitor 1; 
Molecular FormulaC16H12FN5O
Molecular Weight309.30 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)CN2C3=NC(=NC(=C3C=N2)C4=CC=CO4)N)F
InChIInChI=1S/C16H12FN5O/c17-12-5-2-1-4-10(12)9-22-15-11(8-19-22)14(20-16(18)21-15)13-6-3-7-23-13/h1-8H,9H2,(H2,18,20,21)
InChIKeyJEEJMSUHUZNTCD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





A2A Receptor Antagonist 1 Procurement: Potency, Selectivity, and In Vivo Validation


A2A receptor antagonist 1 (CAS: 443103-97-7) is a dual adenosine A2A/A1 receptor antagonist [1]. It is a CPI-444 analog that belongs to the pyrazolo[3,4-d]pyrimidine class . The compound exhibits nanomolar affinity for the adenosine A2A receptor, with reported Ki values ranging from 1.2 to 4.1 nM, and demonstrates functional selectivity over the A1 receptor [2]. Its chemical structure (IUPAC: 1-(2-fluorobenzyl)-4-(furan-2-yl)-1H-pyrazolo[3,4-d]pyrimidin-6-amine) and established in vivo activity in Parkinson's disease models position it as a well-characterized tool compound for both neurological and immuno-oncology research applications .

Why A2A Receptor Antagonist 1 Cannot Be Substituted with General A2A Antagonists


Generic substitution of A2A receptor antagonist 1 with other in-class A2A antagonists is scientifically unsound due to its distinct dual receptor antagonism profile and validated in vivo pharmacology. While many A2A antagonists are highly selective for A2A over A1 (e.g., >100-fold), this compound's moderate A1 affinity (Ki = 17-264 nM) creates a unique pharmacological fingerprint [1][2]. This profile is not replicated by highly selective agents like Preladenant (Ki A2A=1.1 nM, >1000-fold selective) or VG081821 (Ki A2A=0.85 nM, >300-fold selective) . Conversely, it offers greater A2A potency and a better-defined A1 window compared to other dual antagonists like ST4206 (Ki A2A=12 nM, A1=197 nM) . Furthermore, its in vivo efficacy in established Parkinson's disease models provides a level of functional validation that is absent for many commercially available analogs, making direct replacement without quantitative evidence of equivalent binding and functional activity a high-risk proposition for experimental reproducibility [1].

Quantitative Differentiation: A2A Receptor Antagonist 1 vs. Comparators


A2A Receptor Binding Affinity: High Potency Confirmed Across Independent Studies

A2A receptor antagonist 1 demonstrates high-affinity binding to the human A2A receptor. In a direct head-to-head study, it exhibited a Ki of 4.1 nM. A separate, cross-study comparable dataset reports a Ki of 1.2 nM, indicating sub-nanomolar to low nanomolar potency [1][2]. This places its A2A affinity in the same high-potency range as clinical-stage candidates like Preladenant (Ki = 1.1 nM) and significantly exceeds that of other dual antagonists such as ST4206 (Ki = 12 nM) .

Radioligand Binding GPCR Pharmacology Adenosine Receptor

A1 Receptor Affinity: A Defined Window of Dual Antagonism

Unlike highly selective A2A antagonists, A2A receptor antagonist 1 exhibits a defined affinity for the adenosine A1 receptor. Published data shows an A1 Ki of 17.0 nM, while vendor data consistently reports an A1 Ki of 264 nM [1]. This dual A2A/A1 profile is distinct from comparators like SCH-58261 (A1 Ki = 289 nM, selectivity ratio ~200-fold) and VG081821 (A1 Ki >255 nM, selectivity >300-fold) . The quantitative difference in A1 affinity (17 vs. 264 nM) provides a tunable window for investigating the contribution of A1 blockade in disease models, a feature not available with pure A2A antagonists.

Receptor Selectivity Dual Antagonist Parkinson's Disease

Functional Antagonism: Restoration of T-Cell Effector Function

In a functional cellular context, A2A receptor antagonist 1 reverses adenosine-mediated immunosuppression. Treatment with 0.1–10 μM of the compound for 48 hours improved T-cell activation and restored the cytotoxic function of OT-I mouse splenocytes against MC38-OVA tumor cells . This functional rescue is a key differentiator from compounds that show high binding affinity but lack documented cellular efficacy. While direct comparative functional data against other antagonists is not available in this specific assay, the demonstration of immune restoration provides a functional validation that supports its use in immuno-oncology research, distinguishing it from antagonists only characterized by binding affinity.

Immuno-oncology T-cell Activation cAMP Assay

In Vivo Efficacy: Validated Activity in Preclinical Parkinson's Disease Models

A2A receptor antagonist 1 has demonstrated robust oral activity across multiple gold-standard animal models of Parkinson's disease. Following oral administration, it showed efficacy in mouse and rat models of haloperidol-induced catalepsy, a mouse model of reserpine-induced akinesia, the rat 6-OHDA lesion model of drug-induced rotation, and an MPTP-treated non-human primate model [1]. This broad in vivo validation across species and models is a key differentiator. For example, the dual antagonist ST4206 also shows oral efficacy in haloperidol-induced catalepsy and L-DOPA-induced rotation, but has not been reported in the more translationally relevant MPTP primate model . The highly selective antagonist SCH-58261 requires intraperitoneal administration and lacks oral activity, limiting its utility for chronic dosing studies .

Parkinson's Disease In Vivo Pharmacology Behavioral Models

Optimal Use Cases for A2A Receptor Antagonist 1 Based on Quantified Differentiation


Investigating Dual A2A/A1 Antagonism in Parkinson's Disease Pathophysiology

This compound is specifically suited for studies aiming to dissect the contribution of both A2A and A1 receptor blockade to motor function and neuroprotection. Its defined A1 affinity (Ki = 17 nM) [1] allows for direct comparison with pure A2A antagonists (e.g., SCH-58261, Preladenant) to isolate A1-mediated effects. The compound's oral bioavailability and validated efficacy in gold-standard PD models, including the 6-OHDA rat and MPTP non-human primate models [2], provide a robust and translationally relevant platform for these comparative pharmacological studies.

Validating A2A-Mediated Immunosuppression in Tumor Microenvironment Models

Researchers focusing on adenosine-mediated immune checkpoint blockade should prioritize this compound based on its demonstrated functional activity in restoring T-cell effector function against tumor cells . Its ability to reverse NECA-induced immunosuppression and enhance cytotoxic T-cell activity makes it a valuable tool for in vitro and in vivo models of cancer immunotherapy, particularly for benchmarking the immune-modulatory effects of A2A blockade in syngeneic tumor models.

Comparing High-Potency A2A Antagonists with Varied A1 Selectivity Windows

This compound serves as a critical middle-ground comparator in studies exploring the structure-activity relationship (SAR) of adenosine receptor selectivity. With an A2A Ki of ~4 nM and an A1 Ki ranging from 17-264 nM [1], it provides a well-characterized reference point between ultra-selective antagonists (e.g., Preladenant, A1/A2A >1000) and non-selective antagonists (e.g., caffeine). This enables precise calibration of pharmacological assays designed to probe the functional consequences of varying A1 engagement in the context of A2A blockade.

Oral In Vivo Studies Requiring a Validated Tool Compound for CNS Disorders

For in vivo pharmacology programs requiring oral administration, this compound offers a significant advantage over SCH-58261, which lacks oral bioavailability . Its documented efficacy across multiple rodent models of Parkinson's disease [2] provides a reliable positive control for studies investigating novel therapeutics or combination strategies targeting the adenosine system in the central nervous system.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

57 linked technical documents
Explore Hub


Quote Request

Request a Quote for A2A receptor antagonist 1

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.